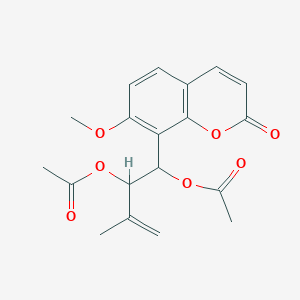

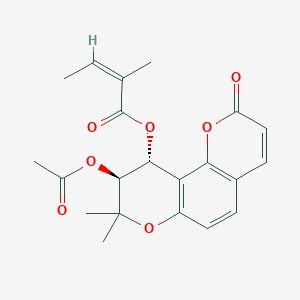

Peucedanocoumarin II

描述

Peucedanocoumarin II is a type of coumarin . It is one of the active components of Peucedanum praeruptorum Dunn . It has been found to induce rice resistance to blast disease .

Chemical Reactions Analysis

The accumulation of pyranocoumarins, the main active ingredient of Peucedanum praeruptorum Dunn, is strictly regulated by key enzyme genes in the coumarin biosynthesis pathway . The relative expression of most key enzyme genes in the coumarin synthesis pathway significantly decreases .Physical and Chemical Properties Analysis

This compound has a molecular weight of 386.4 g/mol . More specific physical and chemical properties are not available in the retrieved data.科学研究应用

香豆素生物合成中的作用

Peucedanocoumarin II 是一种香豆素,香豆素是一类通过苯丙烷类途径在植物中合成的化合物 . This compound 的产生受到香豆素生物合成途径中关键酶基因的严格调控 . 这些基因的表达和香豆素含量的积累在不同的生长发育阶段有所不同 .

在 Peucedanum praeruptorum Dunn 中的存在

Peucedanum praeruptorum Dunn 是一种中药,富含呋喃香豆素和二氢吡喃香豆素,包括 this compound . 包括 this compound 在内的香豆素含量在该植物的根、茎和叶中,在不同的生长阶段波动很大 .

抗哮喘特性

现代药理学研究表明,包括 this compound 在内的香豆素对治疗哮喘有效 .

抗炎特性

包括 this compound 在内的香豆素已被发现具有抗炎特性 .

抗癌特性

研究表明,包括 this compound 在内的香豆素具有抗癌特性 . 它们可以有效抑制肝癌和肾癌细胞的迁移和侵袭 .

对神经疾病的治疗影响

安全和危害

作用机制

- Peucedanocoumarin II primarily targets specific proteins or enzymes within biological systems. Unfortunately, the exact molecular targets for this compound are not well-documented in the literature. However, we know that it is involved in various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-asthmatic effects .

- The biosynthesis of coumarins, including this compound, occurs through specific enzymatic pathways. Key enzymes involved in coumarin biosynthesis include PpPAL, Pp4CL, PpC4H, PpC2’H, PpBMT, and PpCOMT-S .

Target of Action

Biochemical Pathways

If you have any more specific questions or need additional information, feel free to ask .

生化分析

Biochemical Properties

Peucedanocoumarin II plays a significant role in biochemical reactions . It is involved in the coumarin biosynthesis pathway, which is regulated by key enzyme genes . The enzymes, proteins, and other biomolecules that this compound interacts with include Phenylalanine ammonia-lyase (PAL), 4-Coumarate: CoA ligase (4CL), Cinnamate 4-hydroxylase (C4H), and P-coumaroyl CoA 2’-hydroxylase (C2’ H)

Cellular Effects

This compound has been found to have notable effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, but the exact mechanism is still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in the coumarin biosynthesis pathway . It interacts with enzymes or cofactors such as PAL, 4CL, C4H, and C2’ H

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins

属性

IUPAC Name |

[(9S,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUZYPKZQDYMEE-JZWAJAMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

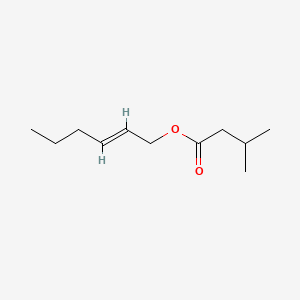

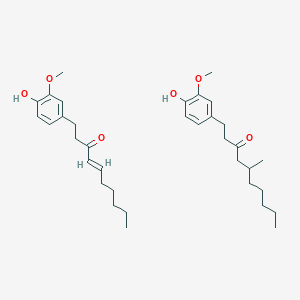

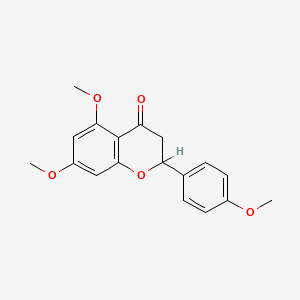

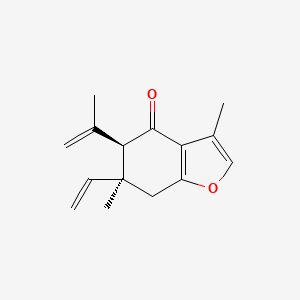

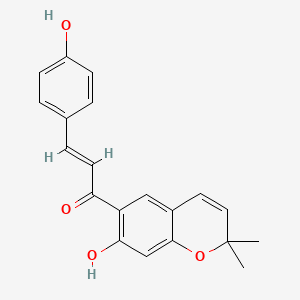

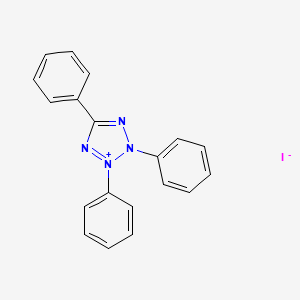

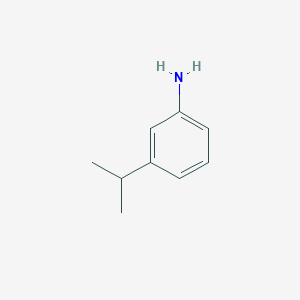

Feasible Synthetic Routes

Q1: What is the biological activity of Peucedanocoumarin II and from what plant is it derived?

A1: this compound, a pyranocoumarin compound, is known to exhibit relaxant effects on smooth muscle tissue. [] It is primarily isolated from the roots of Peucedanum praeruptorum Dunn, a traditional Chinese medicinal plant also known as Bai-Hua Qian-Hu. [, , ] This plant is traditionally used for treating respiratory ailments and pulmonary hypertension. []

Q2: How does the relaxant effect of this compound compare to other coumarins found in Peucedanum praeruptorum Dunn?

A2: Studies comparing the relaxant effects of various pyranocoumarins from Peucedanum praeruptorum Dunn on rabbit tracheas and pulmonary arteries found that this compound exhibited weaker relaxant effects compared to (+)-praeruptorin A, pteryxin, and (+/-)-praeruptorin A. [] While the latter three compounds induced complete relaxation of tracheas constricted with potassium chloride, this compound only achieved partial relaxation at the same concentration. []

Q3: What methods have been successfully employed to isolate and purify this compound from Peucedanum praeruptorum Dunn?

A3: Several techniques have proven effective in isolating and purifying this compound. These include:

- Traditional extraction and separation: This involves initial extraction with acetone followed by silica gel column chromatography and further purification using Sephadex LH-20 resin and HPLC. []

- High-speed counter-current chromatography (HSCCC): This method uses a solvent system of petroleum ether: ethyl acetate: methanol: water for effective separation, followed by characterization using Nuclear Magnetic Resonance (NMR). []

Q4: Has this compound been identified as a key contributor to the traditional uses of Peucedanum praeruptorum Dunn?

A5: While research suggests that this compound possesses some smooth muscle relaxant properties, [] it has not been definitively identified as the primary active compound responsible for the traditional medicinal uses of Peucedanum praeruptorum Dunn. Further research is needed to fully elucidate its specific contributions and mechanisms of action.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

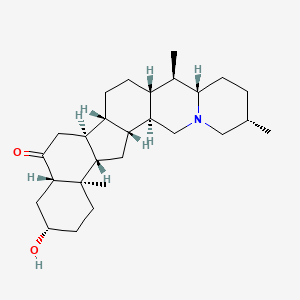

![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1630874.png)

![5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B1630888.png)